

AT7519 stability in solution and storage conditions

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Compound of Interest		
Compound Name:	AT7519	
Cat. No.:	B1666106	Get Quote

Technical Support Center: AT7519

This guide provides comprehensive information on the stability, storage, and handling of **AT7519** for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving AT7519?

A1: The recommended solvent for creating stock solutions of **AT7519** is dimethyl sulfoxide (DMSO).[1][2][3][4][5] For **AT7519** hydrochloride, ethanol and dimethylformamide (DMF) can also be used.[3][6]

Q2: My AT7519 powder won't dissolve completely in DMSO. What should I do?

A2: If you encounter solubility issues, gentle warming or sonication can help facilitate dissolution.[1][4] It is also critical to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of **AT7519**.[2][7]

Q3: How should I store the solid **AT7519** compound?

A3: The solid powder of **AT7519** should be stored at -20°C.[1][2] Under these conditions, it is stable for at least three years.[2][7] The hydrochloride salt form is reported to be stable for at least four years at -20°C.[3]



Q4: What are the best practices for storing AT7519 stock solutions?

A4: For long-term stability, stock solutions of **AT7519** in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they are stable for at least one year.[2] [4][7] For shorter periods, solutions can be stored at -20°C for up to one month.[2][8]

Q5: Can I store AT7519 diluted in aqueous buffers like PBS?

A5: It is not recommended to store **AT7519** in aqueous solutions for extended periods. Aqueous solutions of **AT7519** (hydrochloride) in PBS (pH 7.2) should be prepared fresh and ideally not stored for more than one day.[3]

Troubleshooting Guide



Issue	Possible Cause	Recommended Solution
Precipitation in Media	The final concentration of DMSO from the stock solution is too high, or the solubility limit in the aqueous cell culture medium has been exceeded.	Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation. Prepare intermediate dilutions if necessary.
Inconsistent Experimental Results	 Degradation of AT7519 due to improper storage (e.g., repeated freeze-thaw cycles). Use of old or non-anhydrous DMSO for stock preparation. 	1. Always aliquot stock solutions after preparation and store them at -80°C.[2] Use a fresh aliquot for each experiment. 2. Use a new, sealed bottle of anhydrous, high-purity DMSO for preparing stock solutions.[2]
Low Potency or Lack of Activity	1. Incorrect concentration calculation due to using the molecular weight of the free base for the hydrochloride or TFA salt. 2. Degradation of the compound in solution.	1. Verify the exact form of your AT7519 (free base, hydrochloride, TFA salt) and use the correct molecular weight for all calculations. (MW of free base: 382.24 g/mol [1] [2][4]; MW of HCl salt: 418.7 g/mol [3][6]). 2. Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid storing working solutions in aqueous buffers.[3]

Data Presentation Chemical Properties of AT7519



Property	Value	Citations
Molecular Formula	C16H17Cl2N5O2	[1][2][4][7]
Molecular Weight	382.24 g/mol	[1][2][4][7][9]
Appearance	White to off-white solid	[1][7]

Solubility of AT7519

Solvent	Concentration	Notes	Citations
DMSO	≥ 50 mg/mL (130.81 mM)	Use fresh, anhydrous DMSO; moisture reduces solubility.[2]	[7]
25 mg/mL (65.4 mM)	[2]		
16.67 mg/mL (43.61 mM)	Sonication is recommended.	[4]	_
≥ 9.55 mg/mL	Gentle warming may be required.	[1]	
Ethanol	< 1 mg/mL	Considered insoluble or slightly soluble.	[2][4]
Water	< 1 mg/mL	Considered insoluble.	[2][4]
PBS (pH 7.2)	~0.5 mg/mL	For AT7519 hydrochloride.	[3][6]
DMF	20-30 mg/mL	For AT7519 hydrochloride.	[3][6]

Storage Conditions and Stability



Form	Temperature	Duration	Notes	Citations
Solid (Powder)	-20°C	≥ 3 years	[2][7]	
In Solvent (DMSO)	-80°C	1 year	Aliquot to prevent freeze-thaw cycles.	[2][4][7]
-20°C	1 month	[2][8]		
Aqueous Solution (PBS)	+4°C	≤1 day	Not recommended for storage.	[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM AT7519 Stock Solution in DMSO

- Calculate Required Mass: Based on the molecular weight of AT7519 (382.24 g/mol), calculate the mass needed for your desired volume. For 1 mL of a 10 mM solution, 3.82 mg of AT7519 powder is required.
- Weigh Compound: Carefully weigh the calculated amount of AT7519 powder in a suitable microcentrifuge tube.
- Add Solvent: Using a calibrated pipette, add the desired volume of fresh, anhydrous DMSO to the tube.
- Dissolve: Vortex the solution thoroughly. If needed, use an ultrasonic bath or gentle warming (e.g., 37°C water bath) to ensure the compound is fully dissolved.[1][4]
- Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -80°C for long-term use (up to 1 year).[2][4]

Protocol 2: General Kinase Assay for CDK Activity

This is a generalized protocol based on published methods. Specific conditions may vary based on the CDK and substrate.



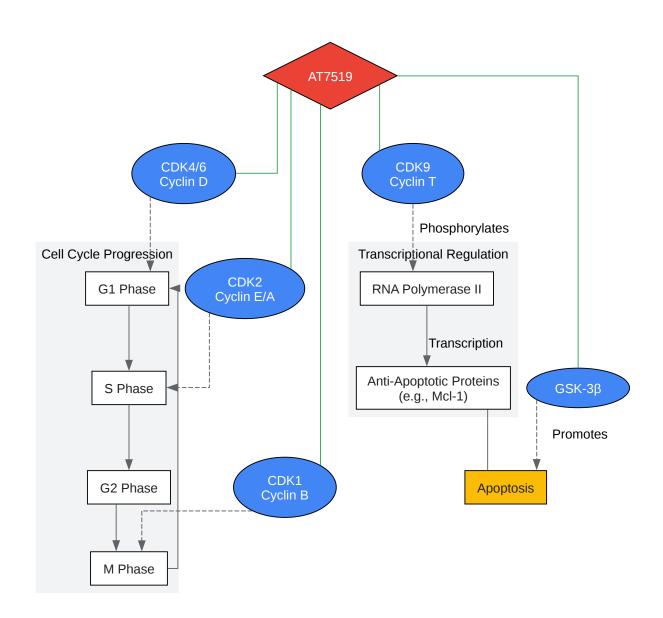
- Prepare Reaction Buffer: A typical buffer for CDK1/2 assays is 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 15 mM MgCl₂, 5 mM EDTA, 1 mM DTT, and 1 mM sodium orthovanadate.[2]
- Prepare Kinase Reaction Mix: In a reaction plate, combine the reaction buffer, the relevant CDK enzyme, and the substrate (e.g., 0.12 μg/mL Histone H1 for CDK1/2).[2]
- Add AT7519: Add varying concentrations of AT7519 (diluted from your DMSO stock) to the wells. Include a DMSO-only control.
- Initiate Reaction: Start the kinase reaction by adding ATP (e.g., 45 μ M with radiolabeled ATP).
- Incubate: Incubate the plate for a specified time (e.g., 2-4 hours) at a controlled temperature (e.g., 30°C).
- Stop Reaction & Measure: Stop the reaction (e.g., by adding EDTA). Measure substrate phosphorylation using an appropriate method, such as a radiometric filter binding assay or an ELISA-based format.[2][4]
- Data Analysis: Calculate IC₅₀ values from the dose-response curves using suitable software.

Visualizations

AT7519 Signaling Pathway

AT7519 is a potent inhibitor of multiple Cyclin-Dependent Kinases (CDKs). Its primary mechanism of action involves arresting the cell cycle and inducing apoptosis. It achieves this by inhibiting CDKs essential for cell cycle progression (CDK1, CDK2, CDK4/6) and transcription (CDK9).[2][10][11] The inhibition of CDK9 prevents the phosphorylation of RNA Polymerase II, leading to a decrease in the transcription of short-lived anti-apoptotic proteins like Mcl-1.[11][12] Additionally, AT7519 inhibits GSK-3β, which also contributes to its proapoptotic effects.[2][6][12]





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Caption: Mechanism of AT7519 action via inhibition of CDKs and GSK-3\(\beta \).

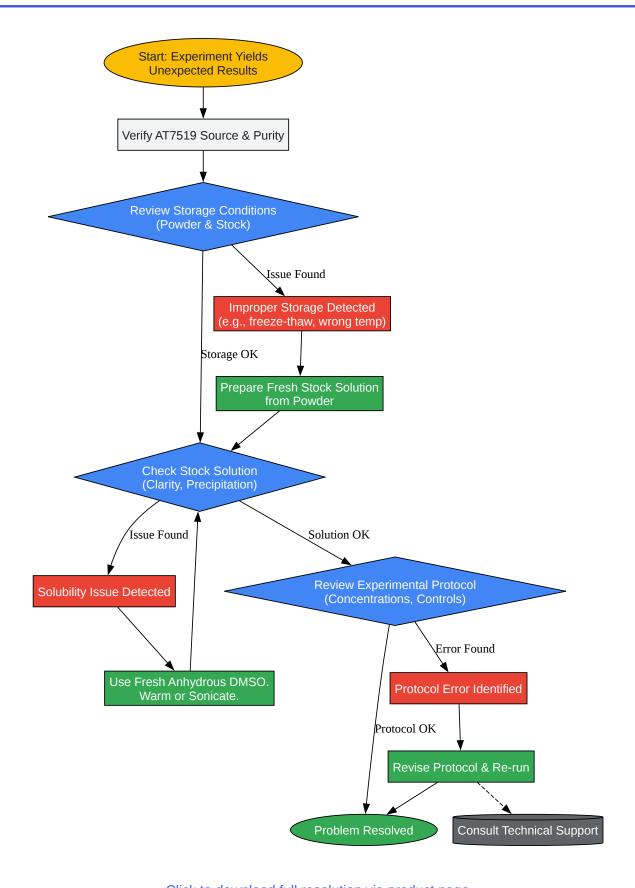




Troubleshooting Workflow for AT7519 Experiments

This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered when using **AT7519** in experiments.





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References

- 1. raybiotech.com [raybiotech.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. AT7519 | Apoptosis | GSK-3 | CDK | TargetMol [targetmol.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide | C16H17Cl2N5O2 | CID 11338033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
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